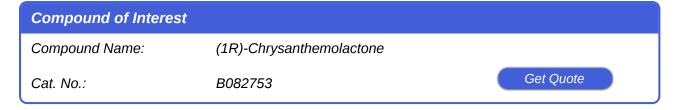


A Technical Review of (1R)-Chrysanthemolactone: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone, a monoterpenoid lactone naturally occurring in the flowers of Dendranthema indicum, represents a class of bioactive compounds with potential applications in pharmacology and agriculture. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthetic approaches, and biological activities. While data on the pure (1R)-stereoisomer is limited, this document consolidates information on related chrysanthemolactone compounds and extracts to offer a foundational understanding. Key areas of focus include a plausible synthetic pathway via Baeyer-Villiger oxidation, documented antibacterial and insecticidal properties of related compounds, and the likely mechanism of action through modulation of the NF-kB signaling pathway. All quantitative data are summarized for clarity, and a representative experimental protocol for synthesis is provided.

Introduction

(1R)-Chrysanthemolactone (CAS No: 14087-70-8) is a bicyclic monoterpenoid lactone with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol .[1][2][3] It is structurally related to camphor and is a constituent of plants from the Chrysanthemum genus, long used in traditional medicine.[3][4] Terpenoid lactones as a class are recognized for a wide



range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. [4] The primary mechanism often involves the modulation of key cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1] [5][6]

This document serves as a technical resource, summarizing the current knowledge on **(1R)**-Chrysanthemolactone to support further research and development efforts.

Synthesis and Stereochemistry

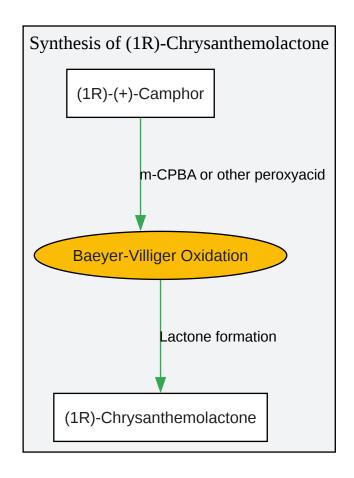
A detailed, peer-reviewed synthesis protocol specifically for **(1R)-Chrysanthemolactone** is not readily available in the public domain. However, a highly plausible and established method for the synthesis of such lactones from cyclic ketones is the Baeyer-Villiger oxidation.[7][8] This reaction converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid.

The logical precursor for **(1R)-Chrysanthemolactone** (also known as (+)-1,2-campholide) is the corresponding ketone, (1R)-(+)-Camphor, which is commercially available. The Baeyer-Villiger oxidation of camphor would introduce an oxygen atom between the carbonyl carbon and the adjacent guaternary carbon, yielding the desired bicyclic lactone structure.

Logical Synthesis Workflow

The diagram below illustrates the proposed synthetic transformation from (1R)-(+)-Camphor to (1R)-Chrysanthemolactone.





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Caption: Proposed synthesis of (1R)-Chrysanthemolactone via Baeyer-Villiger oxidation.

Biological Activity

The biological activities of pure **(1R)-Chrysanthemolactone** are not extensively documented with quantitative data. However, its known effects include inhibitory action on α -pinene metabolism and potential protective effects against metabolic disorders.[1] Notably, it is reported to have insecticidal properties and antibacterial activity against specific strains like Mycobacterium tuberculosis and Mycobacterium avium through the inhibition of protein synthesis.[1]

To provide a quantitative perspective, the following tables summarize the antimicrobial and insecticidal activities of related Chrysanthemum extracts and other monoterpenoid lactones.





Table 1: Antibacterial Activity of Chrysanthemum

Extracts

<u>Extracts</u>				
Extract/Fraction Source	Test Organism	MIC (mg/mL)	MBC (mg/mL)	Citation
C. cinerariaefolium (Fraction 3)	Methicillin- resistant S. aureus (MRSA)	6.5	12.5	[1]
C. indicum (Essential Oil)	Streptococcus mutans	0.1	0.2	[9]
C. indicum (Essential Oil)	Streptococcus sobrinus	0.2	0.4	[9]
C. indicum (Essential Oil)	Streptococcus sanguinis	0.2	0.4	[9]
Chrysanthemum buds (Crude Extract)	Cronobacter sakazakii	10	20	[2][10]

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data is for extracts/fractions, not pure **(1R)-Chrysanthemolactone**.

Table 2: Insecticidal Activity of Related Monoterpenes

Compound	Test Organism	LC50	Citation
(-)-Carvone	Tuta absoluta (larvae)	1.30 mg/L	[11]
Cuminaldehyde	Tuta absoluta (larvae)	1.41 mg/L	[11]
1,8-Cineole	Plutella xylostella (3rd instar larvae)	0.441 mg/L	[11]
Linalool	Spodoptera litura (3rd instar larvae)	8.348 μ g/larva	[11]



Note: LC_{50} = Median Lethal Concentration. This data is for structurally related monoterpenes to provide context for potential insecticidal activity.

Mechanism of Action: NF-kB Signaling Pathway Inhibition

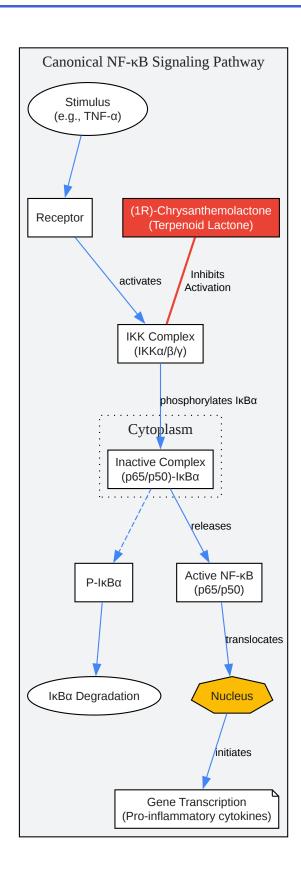
A primary mechanism by which terpenoids, including monoterpenoid lactones, exert their anti-inflammatory and other biological effects is through the inhibition of the NF-κB signaling pathway.[1][5][6] This pathway is a central regulator of immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Terpenoid lactones can interfere with this cascade at multiple points, such as by inhibiting IKK activation or by directly preventing NF-kB's ability to bind to DNA.[1][4]

NF-kB Signaling Pathway and Point of Inhibition

The diagram below outlines the canonical NF-kB pathway and the likely point of inhibitory action by terpenoid lactones.





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